REACTION_CXSMILES
|
[CH2:1](C1C=C2C=NNC2=CN=1)[CH3:2].[C:12]([C:15]1[C:23]2[C:18](=[CH:19][N:20]=[CH:21][CH:22]=2)[N:17]([CH2:24][C:25]([OH:27])=[O:26])[N:16]=1)(=[O:14])[NH2:13]>>[C:12]([C:15]1[C:23]2[C:18](=[CH:19][N:20]=[C:21]([CH2:1][CH3:2])[CH:22]=2)[N:17]([CH2:24][C:25]([OH:27])=[O:26])[N:16]=1)(=[O:14])[NH2:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C2C(=CN1)NN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=NN(C2=CN=CC=C21)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.49 min.
|
Duration
|
0.49 min
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=NN(C2=CN=C(C=C21)CC)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |